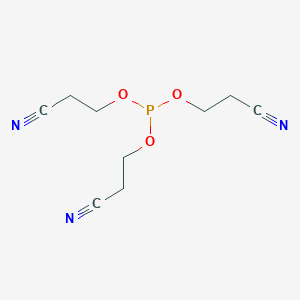
2,4-Dichloro-5-sulfamoyl-benzamide
Descripción general
Descripción
2,4-Dichloro-5-sulfamoyl-benzamide is a chemical compound with the molecular formula C7H6Cl2N2O3S It is characterized by the presence of two chlorine atoms, a sulfamoyl group, and a benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-sulfamoyl-benzamide typically involves the chlorosulfonation of 2,4-dichloro benzoic acid, followed by a reaction with corresponding anilines or amines . The reaction conditions often include the use of solvents such as ethyl acetate and catalysts like sulfuric acid to facilitate the process .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorosulfonation processes, where 2,4-dichloro benzoic acid is treated with chlorosulfonic acid, followed by the addition of amines under controlled temperature and pressure conditions to yield the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dichloro-5-sulfamoyl-benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfamoyl group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Major Products Formed:
Substitution Reactions: Products typically include derivatives where the chlorine atoms are replaced by other functional groups.
Oxidation Reactions: Products may include sulfonic acids or sulfonates depending on the reaction conditions.
Aplicaciones Científicas De Investigación
2,4-Dichloro-5-sulfamoyl-benzamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-5-sulfamoyl-benzamide involves its interaction with specific enzymes. For instance, it inhibits α-glucosidase and α-amylase by binding to their active sites through hydrogen bonding and pi interactions . This inhibition reduces the breakdown of carbohydrates, thereby lowering postprandial blood glucose levels .
Comparación Con Compuestos Similares
2,4-Dichloro-5-sulfamoylbenzoic acid: Shares a similar structure but differs in the functional groups attached to the benzene ring.
Sulfonamide Derivatives: These compounds have similar sulfamoyl groups and exhibit comparable enzyme inhibitory activities.
Uniqueness: 2,4-Dichloro-5-sulfamoyl-benzamide is unique due to its specific combination of chlorine and sulfamoyl groups, which confer distinct chemical properties and biological activities . Its ability to inhibit key enzymes involved in carbohydrate metabolism sets it apart from other related compounds .
Propiedades
IUPAC Name |
2,4-dichloro-5-sulfamoylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O3S/c8-4-2-5(9)6(15(11,13)14)1-3(4)7(10)12/h1-2H,(H2,10,12)(H2,11,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRGYSAYIGOGMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)N)Cl)Cl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-2-(4-fluorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-A]pyridine](/img/structure/B3189023.png)







![1-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B3189069.png)

![1h-Thieno[2,3-d]imidazole](/img/structure/B3189096.png)


